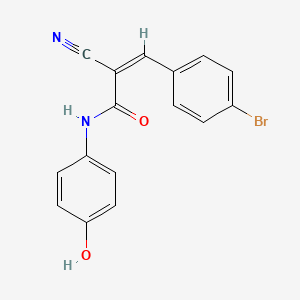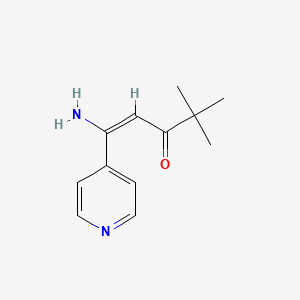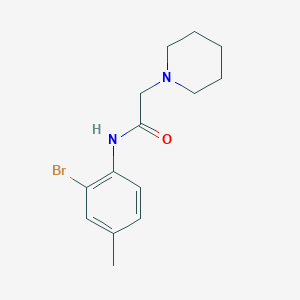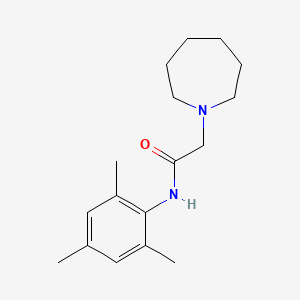![molecular formula C18H14O4 B5767850 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate, also known as BMCC, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the family of coumarin derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as topoisomerase and aromatase, which are involved in the growth and proliferation of cancer cells. 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate also modulates the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Furthermore, 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant defense system.
Biochemical and Physiological Effects
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been shown to reduce the levels of cholesterol and triglycerides in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate. One direction is to further elucidate its mechanism of action. This will help to design more targeted experiments and potentially lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate in animal models and humans. This will help to determine the optimal dosage and administration route for therapeutic use. Finally, the development of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate derivatives with improved solubility and potency is another future direction for research.
Conclusion
In conclusion, 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method is well-established, and it has been extensively studied for its potential use as a therapeutic agent. 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has multiple mechanisms of action and has been shown to have various biochemical and physiological effects. While it has some limitations, there are several future directions for research to further elucidate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate involves the reaction of 4-methylcoumarin-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate as a white solid with a high yield and purity. This synthesis method has been optimized and is widely used in research labs for the production of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate.
Aplicaciones Científicas De Investigación
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been extensively studied for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-10-15(21-17(19)11-6-7-11)9-8-13-12-4-2-3-5-14(12)18(20)22-16(10)13/h2-5,8-9,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGSCAUCIYFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)



![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)


![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)



![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)